![molecular formula C7H6N2O B597715 苯并[d]噁唑-7-胺 CAS No. 136992-95-5](/img/structure/B597715.png)

苯并[d]噁唑-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

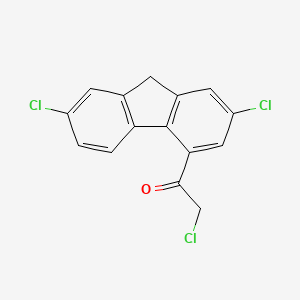

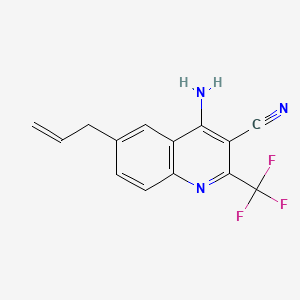

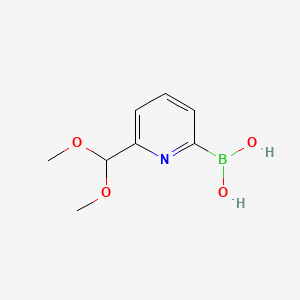

Benzo[d]oxazol-7-amine is an aromatic organic compound with a molecular formula of C7H6N2O . It has a benzene-fused oxazole ring structure .

Synthesis Analysis

The synthesis of Benzo[d]oxazol-7-amine involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .

Molecular Structure Analysis

The molecular structure of Benzo[d]oxazol-7-amine is represented by the molecular formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 . The Canonical SMILES for this compound is C1=CC(=C2C(=C1)N=CO2)N .

Physical and Chemical Properties Analysis

Benzo[d]oxazol-7-amine has a molecular weight of 134.14 g/mol . It is a solid at room temperature . The InChI key for this compound is RYXAABPGJZPRIP-UHFFFAOYSA-N .

科学研究应用

抗菌活性

苯并[d]噁唑-7-胺衍生物已被发现具有显着的抗菌活性。它们在体外针对革兰氏阳性菌(枯草芽孢杆菌)和革兰氏阴性菌(肺炎克雷伯菌和大肠杆菌)的抗菌活性进行了评估。 其中大多数显示出良好的抗菌活性,而它们的抗真菌活性表明这些化合物表现出轻微的抗真菌活性 .

抗癌特性

据报道,苯并噁唑衍生物可用作强大的抗癌剂 . 确切的作用机制仍在研究中,但据信它们可能干扰细胞分裂和生长。

神经保护作用

新的苯并[d]噁唑类衍生物已显示出对β-淀粉样蛋白诱导的PC12细胞的神经保护作用 . 这表明它在治疗阿尔茨海默病等神经退行性疾病方面的潜在应用。 例如,化合物5c被发现显着提高了Aβ 25-35诱导的PC12细胞的活力 .

激酶抑制

苯并[d]噁唑还被称为激酶抑制剂 . 激酶是通过在蛋白质上化学添加磷酸基团(磷酸化)来修饰其他蛋白质的酶。 通过抑制这些酶,苯并[d]噁唑可以潜在地调节多种细胞过程。

抗惊厥活性

据报道,苯并[d]噁唑具有抗惊厥活性 . 这表明它在治疗癫痫等疾病方面的潜在应用。

抗炎特性

据报道,苯并[d]噁唑具有抗炎特性 . 这表明它在治疗以炎症为特征的疾病方面的潜在应用。

安全和危害

未来方向

The future directions for Benzo[d]oxazol-7-amine research could involve further studies on its bioavailability, pharmacokinetics, and absorption to improve its efficacy . Additionally, the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents could be a potential area of research .

作用机制

Target of Action

Benzo[d]oxazol-7-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

The mode of action of oxazole derivatives often depends on their substitution pattern . These compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemical Pathways

Oxazole derivatives have been found to interact with various biological systems, potentially affecting multiple pathways . For instance, some oxazole derivatives have been found to exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting a potential role in the treatment of Alzheimer’s disease .

Result of Action

Oxazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

1,3-benzoxazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAABPGJZPRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736057 |

Source

|

| Record name | 1,3-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136992-95-5 |

Source

|

| Record name | 1,3-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)